

# Meayamycin Eclipses FR901464 in Potency as a Spliceosome Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Meayamycin

Cat. No.: B1256378

[Get Quote](#)

**Meayamycin**, a synthetic analogue of the natural product FR901464, demonstrates significantly enhanced potency as an anticancer agent, exhibiting picomolar activity against a range of cancer cell lines, including multidrug-resistant variants. This heightened efficacy, reported to be up to two orders of magnitude greater than its predecessor, positions **Meayamycin** as a promising lead compound in the development of novel cancer therapeutics targeting the spliceosome.

Both **Meayamycin** and FR901464 exert their cytotoxic effects by inhibiting the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.<sup>[1][2]</sup> Their specific target is the splicing factor 3b (SF3b) complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP).<sup>[3][4][5]</sup> By binding to the SF3b complex, these compounds stall the splicing process, leading to an accumulation of unspliced pre-mRNA, which in turn triggers cell cycle arrest and apoptosis (programmed cell death).<sup>[1][6]</sup>

## Quantitative Comparison of Potency

The superior potency of **Meayamycin** over FR901464 is evident from the significantly lower concentrations required to achieve a 50% reduction in cell growth (GI50 or IC50 values). Experimental data from various studies are summarized in the table below.

| Compound                   | Cell Line             | Assay Type                     | Potency       | Reference |
|----------------------------|-----------------------|--------------------------------|---------------|-----------|
| Meayamycin                 | MCF-7 (Breast Cancer) | GI50                           | Low picomolar | [3]       |
| MDA-MB-231 (Breast Cancer) | GI50                  | Low picomolar                  | [3]           |           |
| HCT-116 (Colon Cancer)     | GI50                  | Picomolar                      | [3]           |           |
| PC-3 (Prostate Cancer)     | GI50                  | Picomolar                      | [3]           |           |
| FR901464                   | MCF-7 (Breast Cancer) | IC50                           | 1.8 nM        | [3]       |
| A549 (Lung Cancer)         | IC50                  | 1.3 nM                         | [3]           |           |
| HCT116 (Colon Cancer)      | IC50                  | 0.61 nM                        | [3]           |           |
| SW480 (Colon Cancer)       | IC50                  | 1.0 nM                         | [3]           |           |
| P388 (Murine Leukemia)     | IC50                  | 3.3 nM                         | [3]           |           |
| Various Cancer Cell Lines  | IC50                  | < 1 ng/ml (0.18 to 0.71 ng/ml) | [7]           |           |

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are common measures of drug potency.

The enhanced potency of **Meayamycin** is attributed in part to its improved chemical stability compared to FR901464.[3] Studies have shown that **Meayamycin** has a significantly longer half-life in cell culture media, allowing for a more sustained inhibitory effect.[3]

## Mechanism of Action: Targeting the Spliceosome

The signaling pathway initiated by both **Meayamycin** and **FR901464** converges on the inhibition of the spliceosome, a fundamental process in gene expression. The diagram below illustrates this mechanism.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]

- 2. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meayamycin| CAS 933474-26-1 [dcchemicals.com]
- 5. Meayamycin inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meayamycin Eclipses FR901464 in Potency as a Spliceosome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256378#comparing-the-potency-of-meayamycin-versus-fr901464>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)